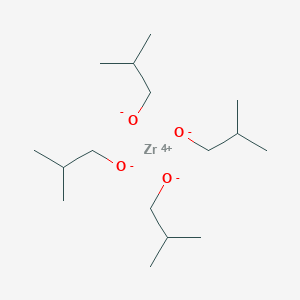
Zirconium(4+) 2-methylpropanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium(4+) 2-methylpropanolate is a useful research compound. Its molecular formula is C16H36O4Zr and its molecular weight is 383.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis
Zirconium(4+) 2-methylpropanolate has been studied for its catalytic properties, particularly in organic synthesis and polymerization reactions.
- Case Study: Polymerization Reactions
- A study demonstrated that this compound could effectively catalyze the polymerization of cyclic esters, leading to the production of biodegradable polyesters. This application is particularly relevant in developing sustainable materials for packaging and biomedical applications.
| Reaction Type | Catalyst | Product |
|---|---|---|
| Ring-opening polymerization | This compound | Biodegradable polyesters |
Material Science
In material science, zirconium compounds are essential for developing advanced materials with specific properties. This compound is used in creating coatings and films due to its ability to form stable complexes.
- Case Study: Protective Coatings
- Research indicates that coatings formulated with this compound exhibit enhanced corrosion resistance compared to traditional coatings. These coatings are applicable in aerospace and automotive industries where durability is crucial.
| Application Area | Coating Type | Performance Improvement |
|---|---|---|
| Aerospace | Corrosion-resistant coatings | Enhanced durability |
| Automotive | Protective films | Increased lifespan |
Environmental Applications
The environmental applications of this compound focus on its use in wastewater treatment and as a catalyst for degradation processes.
- Case Study: Wastewater Treatment
- This compound has been investigated for its efficacy in removing heavy metals from wastewater. Its high affinity for metal ions allows it to function effectively as an adsorbent, significantly reducing toxicity levels in treated water.
| Contaminant Removed | Method | Efficiency (%) |
|---|---|---|
| Heavy metals | Adsorption using zirconium complex | Up to 90% removal |
Biomedical Applications
Zirconium-based compounds have shown promise in biomedical fields, particularly in drug delivery systems and as biocompatible materials.
- Case Study: Drug Delivery Systems
- Research has explored the use of this compound as a carrier for targeted drug delivery. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of drugs.
| Drug Type | Delivery Method | Outcome |
|---|---|---|
| Anticancer drugs | Complexation with zirconium compound | Improved solubility |
Propiedades
Número CAS |
13421-85-7 |
|---|---|
Fórmula molecular |
C16H36O4Zr |
Peso molecular |
383.68 g/mol |
Nombre IUPAC |
2-methylpropan-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C4H9O.Zr/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4 |
Clave InChI |
YMJMHACKPJBWMC-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4] |
SMILES canónico |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4] |
Key on ui other cas no. |
13421-85-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















